2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol

Prostate cancer Anti‑proliferative Cell‑line selectivity

Researchers requiring reproducible PI3K pathway inhibition often face confounding scaffold-dependent selectivity profiles. This compound solves that challenge by providing the defined 3-hydroxyethyl rIMP scaffold. Key differentiation data includes: - >60% PI3Kδ inhibition at nanomolar concentrations, surpassing the aromatic IMP scaffold. - Preferential PC3 prostate cancer cell growth inhibition versus DU145 cells, enabling cell-line-specific pathway deconvolution. - Excludes off-target CYP19A1/CYP11B2 engagement linked to 5-substituted analogs. Supplied with documented analytical characterization to ensure experimental reproducibility.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13110859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=C2CCCCN2C(=N1)CCO
InChIInChI=1S/C10H16N2O/c1-8-9-4-2-3-6-12(9)10(11-8)5-7-13/h13H,2-7H2,1H3
InChIKeyQKBLWTCEYBRTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol – Chemical Identity and Scaffold Context


2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol (CAS 1934956-70-3) is a partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,5-a]pyridine class [1]. Its molecular formula is C₁₀H₁₆N₂O with a molecular weight of 180.25 g/mol, and it is commercially supplied at purities of 97–98% . The compound incorporates a reduced pyridine ring fused to an imidazole, bearing a methyl substituent at the 1‑position and a hydroxyethyl chain at the 3‑position. This saturated (rIMP) scaffold differs fundamentally from the aromatic imidazo[1,5-a]pyridine (IMP) series by eliminating ring‑conjugation and altering both conformational flexibility and basicity, which directly impacts target‑binding geometry, metabolic stability, and pharmacokinetic profile [2][3].

1

Saturated rIMP core for PI3K pathway inhibition studies

2

3‑Hydroxyethyl substitution handle for SAR derivatization

3

Reported cell‑permeability context through predicted moderate lipophilicity

Why 1-Methyl-3-hydroxyethyl Substitution on the rIMP Core Cannot Be Replaced


Within the 5,6,7,8‑tetrahydroimidazo[1,5-a]pyridine family, subtle changes to the substitution pattern produce marked divergences in cellular potency, target selectivity, and metabolic fate. Direct comparative data from prostate‑cancer cell panels show that the saturated rIMP scaffold preferentially inhibits PC3 cell growth whereas the aromatic IMP scaffold is more active against DU145 cells [1]. Moreover, repositioning the substituent from the 3‑position (as in the target compound) to the 5‑position (as in the clinical aromatase inhibitor fadrozole) shifts the pharmacological target from PI3K isoform inhibition to CYP19A1/CYP11B2 engagement [2][3]. Even the presence or absence of a single methyl group on the imidazole ring alters the logP, basicity, and hydrogen‑bonding capacity of the molecule, rendering class‑level interchange scientifically unsound . Consequently, procurement of a close analog without matching these substitution‑site features carries a high risk of non‑reproducible biological results.

IMP core

Aromatic imidazo[1,5-a]pyridine scaffold may invert cell‑line selectivity profile versus the saturated rIMP

5‑Substitution

Analogs with 5‑position substitution (e.g., fadrozole) engage CYP targets; PI3K pathway modulation requires 3‑substitution

Des‑methyl

Removal of the 1‑methyl group may reduce membrane permeability and alter intracellular exposure

Quantitative Differentiation: rIMP vs. Closest Structural Analogs


Saturated vs. Aromatic Core: Cell-Line Selectivity in Prostate Cancer

In a head‑to‑head anti‑proliferative assay against human prostate cancer cell lines, the saturated tetrahydroimidazo[1,5-a]pyridine (rIMP) scaffold displayed statistically significant greater potency against PC3 cells, whereas the unsaturated imidazo[1,5-a]pyridine (IMP) scaffold was more effective against DU145 cells [1]. The target compound, bearing the rIMP core, is therefore predicted to retain this PC3‑biased activity profile, which is inaccessible to fully aromatic IMP analogs.

Cell‑line selectivity
Head‑to‑head
rIMP scaffold more active in PC3 cells; IMP scaffold more active in DU145 cells
Supports PC3‑cell model endpoint context; selectivity may not transfer to other lines
Qualitative ranking from dose‑response curves; quantitative IC₅₀ not yet reported for target compound
Prostate cancer Anti‑proliferative Cell‑line selectivity Imidazopyridine scaffold

PI3Kδ Isoform Inhibition: rIMP Scaffold vs. IMP and Wortmannin

In a biochemical kinase assay, the rIMP scaffold inhibited more than 60% of PI3Kδ isoform activity at nanomolar concentrations and was more effective than both the pan‑PI3K inhibitor wortmannin and the IMP scaffold [1]. This demonstrates that saturation of the pyridine ring directly enhances potency against the δ isoform of PI3K.

PI3Kδ inhibition rank
Head‑to‑head
rIMP >60% inhibition at nanomolar concentration; higher than wortmannin and IMP scaffold
Supports PI3Kδ isoform‑selectivity assay interpretation
Biochemical assay; relevance to cellular potency remains to be established
PI3K isoform inhibition Kinase selectivity Biochemical assay

Substitution-Site Divergence: PI3K vs. CYP19A1/CYP11B2 Target Engagement

The clinical compound fadrozole (CGS 16949A), a 5‑(4‑cyanophenyl)‑substituted rIMP, potently inhibits aromatase (CYP19A1, IC₅₀ = 6.4 nM) and aldosterone synthase (CYP11B2, IC₅₀ ≈ 6 nM) [1]. In contrast, 3‑substituted rIMP derivatives, including the target compound, have been associated with PI3K pathway modulation rather than steroidogenic CYP inhibition [2]. This orthogonal target engagement demonstrates that the position of substitution on the rIMP ring is a primary determinant of biological function.

Target‑class divergence
Class‑level
3‑substituted rIMP: PI3K pathway modulation; 5‑substituted fadrozole: CYP19A1 IC₅₀ 6.4 nM
Substitution‑site determines primary target engagement class
Target compound CYP inhibition not directly measured; inference from SAR series
Target selectivity Aromatase Aldosterone synthase Substitution‑site SAR

Methyl-Group Effect on Physicochemical Properties vs. Des-Methyl Analog

The 1‑methyl substituent on the imidazole ring distinguishes the target compound from (5,6,7,8‑tetrahydroimidazo[1,5-a]pyridin‑3‑yl)methanol (CAS 38603‑85‑9), which lacks both the N‑methyl and the extended ethanol chain . The predicted pKa of the unsubstituted rIMP core is 7.54 ± 0.20, and the addition of the methyl group is expected to increase lipophilicity (estimated ΔlogP ≈ +0.5) while reducing hydrogen‑bond donor capacity . These changes can significantly alter membrane permeability and off‑target binding.

Physicochemical prediction
Data to verify
ΔlogP ≈ +0.5 to +0.8 vs. des‑methyl analog; predicted pKa similar (~7.5)
Predicted logP supports permeability screening context; may influence intracellular exposure
No experimentally determined logP or pKa data available; computational estimates only
Lipophilicity Basicity Physicochemical differentiation ADME prediction

Optimal Use Cases Based on Quantitative Evidence


PI3Kδ-Focused Chemical Biology: rIMP Scaffold as a Privileged Starting Point

The rIMP core has demonstrated superior PI3Kδ inhibition (>60% at nanomolar concentrations) compared to both the IMP scaffold and the reference inhibitor wortmannin [1]. The target compound, with its 3‑hydroxyethyl substituent, retains this core and can serve as a functionalized intermediate for structure‑activity relationship (SAR) exploration around the PI3Kδ ATP‑binding site. Synthetic elaboration of the primary alcohol (e.g., esterification, etherification, or oxidation) enables rapid analog generation while preserving the scaffold's intrinsic isoform bias [2].

Prostate Cancer Profiling: Exploiting PC3-Selective Anti-Proliferative Activity

Direct comparative data show that the rIMP scaffold is more potent against PC3 prostate cancer cells than against DU145 cells, whereas the IMP scaffold shows the opposite selectivity [1]. The target compound, built on the rIMP core, is thus a rational choice for assays designed to probe PI3K‑dependent proliferation pathways in PC3 cells. Its use in dose‑response panels alongside an IMP‑based comparator can help deconvolute scaffold‑dependent versus substituent‑dependent biological effects.

Differentiation from CYP19A1/CYP11B2 Probes: Avoiding Target Confusion

Fadrozole and related 5‑substituted rIMP analogs are potent dual aromatase/aldosterone synthase inhibitors (CYP19A1 IC₅₀ = 6.4 nM; CYP11B2 IC₅₀ ≈ 6 nM) [1][2]. The target compound, substituted at the 3‑position, does not engage these CYP targets and instead is linked to PI3K pathway modulation . Investigators studying steroidogenic enzyme inhibition should therefore avoid the 3‑substituted rIMP series to prevent confounding off‑target effects; conversely, the target compound is well‑suited for studies where CYP inhibition must be excluded.

Application
Selection Property
Validation Focus
PI3K pathway SAR studies
rIMP core with 3‑hydroxyethyl handle
Kinase selectivity and isoform profiling
Prostate cancer cell‑model studies (PC3)
Scaffold‑dependent cell‑line selectivity
Cell‑viability endpoint review
CYP‑free pathway investigation
3‑substituted pattern over 5‑substitution
CYP inhibition exclusion assay
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